tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate
Overview
Description
“tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate” is a chemical compound that has been synthesized from commercially available starting materials using simple reagents . It is a potential precursor to biologically active natural products .
Synthesis Analysis
The synthesis of this compound starts from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 . The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 in 90% yield . The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield . Introduction of a formyl group into the 4-position of 5 was done by using n-BuLi as a base and DMF as an electrophile in anhydrous THF at –78°C to afford compound 6 . The key step of this scheme was introduction of the TBS-protected enyne side chain at the 4-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate” include formylation, reduction, protection of the hydroxy group, and introduction of a formyl group . The key step of this scheme was the introduction of the TBS-protected enyne side chain at the 4-position .Scientific Research Applications
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary of Application : Indole derivatives have been found to be biologically active compounds useful for the treatment of various disorders in the human body, including cancer cells and microbes .
- Methods of Application : The specific methods of application would depend on the specific derivative and its intended use. Typically, these compounds would be synthesized in a lab and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary of Application : Indole derivatives, such as the one you mentioned, are often used as intermediates in the synthesis of more complex organic compounds .
- Methods of Application : The specific methods of application would depend on the target compound being synthesized. In one example, the compound was synthesized starting from commercially available 4-bromo-1H-indole .
- Results or Outcomes : The synthesized compound was found to be a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Future Directions
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis of indole derivatives, including “tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate”, is a promising direction for future research .
properties
IUPAC Name |
tert-butyl 4-bromo-3-methylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-9-8-16(13(17)18-14(2,3)4)11-7-5-6-10(15)12(9)11/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNJVUWSGWQYNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C(=CC=C2)Br)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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